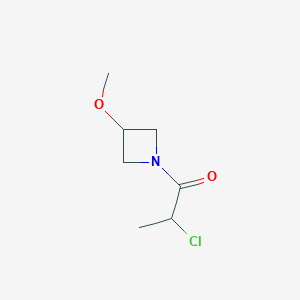

2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one

Description

Historical Context of Azetidine-Containing Compounds in Heterocyclic Chemistry

The development of azetidine chemistry has followed a fascinating trajectory within the broader evolution of heterocyclic organic chemistry. Azetidines, first recognized as important structural motifs in the early twentieth century, represent one of the most challenging classes of saturated heterocycles to synthesize and manipulate due to their inherent ring strain. These four-membered nitrogen-containing rings exhibit significant thermodynamic instability compared to larger heterocyclic systems, yet this very characteristic has proven to be advantageous in synthetic applications where controlled ring-opening reactions are desired.

The historical significance of azetidine-containing compounds became particularly apparent with the discovery of naturally occurring molecules incorporating this structural motif. Azetidine-2-carboxylic acid, identified as a toxic mimic of proline, demonstrated the biological relevance of these strained heterocycles and sparked interest in their potential pharmaceutical applications. This discovery established azetidines as more than mere synthetic curiosities, positioning them as important scaffolds for drug discovery and development. The recognition of mugineic acids and penaresidins as naturally occurring azetidine-containing compounds further validated the biological significance of this heterocyclic framework.

The evolution of synthetic methodologies for azetidine construction has been marked by continuous innovation and refinement. Early synthetic approaches relied heavily on the reduction of azetidinones using lithium aluminum hydride, often in combination with aluminum trichloride to enhance the efficiency of the transformation. These methods, while effective, were limited in scope and often required harsh reaction conditions. The development of more sophisticated synthetic strategies, including ring transformation reactions from appropriately substituted oxiranes and the application of Baldwin's Rules for regioselective synthesis, has significantly expanded the accessibility of diverse azetidine derivatives.

Contemporary research in azetidine chemistry has been revolutionized by the introduction of novel synthetic methodologies that exploit the unique reactivity patterns of these strained heterocycles. The Paternò-Büchi reaction and its aza analogue have provided new pathways for azetidine construction, while strain-release-driven conversions have opened unprecedented opportunities for molecular complexity generation. These advances have positioned azetidine-containing compounds at the forefront of modern heterocyclic chemistry, with applications spanning pharmaceutical research, materials science, and catalysis.

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification Parameters

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The compound's name reflects its structural hierarchy, beginning with the propanone backbone as the principal functional group, followed by the positional descriptors for the chlorine substituent and the azetidine moiety. This nomenclature system ensures unambiguous identification of the compound's structure while maintaining consistency with established chemical naming conventions.

The International Union of Pure and Applied Chemistry classification of this compound places it within the category of substituted propanones, specifically those bearing heterocyclic substituents at the nitrogen atom of the amide functionality. The presence of the azetidine ring classifies the compound as a heterocyclic derivative, while the methoxy substitution on the azetidine ring adds an additional layer of structural complexity. The molecular formula, accurately represented as C₇H₁₂ClNO₂, reflects the precise atomic composition and provides essential information for analytical identification and characterization.

The systematic approach to naming this compound requires careful consideration of the priority rules established by the International Union of Pure and Applied Chemistry. The carbonyl carbon of the propanone serves as the primary reference point for numbering, with the chlorine substituent occupying the second position. The azetidine ring, attached through its nitrogen atom to the carbonyl carbon, constitutes a complex substituent that requires its own internal numbering system. The methoxy group, positioned at the third carbon of the azetidine ring, follows standard nomenclature conventions for ether functionalities within heterocyclic frameworks.

| Structural Component | International Union of Pure and Applied Chemistry Designation | Position |

|---|---|---|

| Primary Framework | Propan-1-one | Carbons 1-3 |

| Halogen Substituent | 2-Chloro | Carbon 2 |

| Heterocyclic Moiety | 3-methoxyazetidin-1-yl | Nitrogen attachment |

| Ether Functionality | Methoxy | Azetidine carbon 3 |

The classification parameters extend beyond simple nomenclature to encompass functional group identification and reactivity prediction. The compound belongs to the broader class of α-halogenated ketones, a designation that immediately suggests specific reactivity patterns and synthetic utility. The presence of the azetidine ring places it within the category of strained heterocyclic compounds, implying unique conformational properties and potential for ring-opening reactions under appropriate conditions.

Positional Isomerism and Stereochemical Considerations

The structural framework of this compound presents several important considerations regarding positional isomerism and stereochemical relationships. The compound's architecture allows for multiple isomeric forms, each with distinct chemical and physical properties that influence their behavior in synthetic transformations and biological systems. Understanding these isomeric relationships is crucial for comprehensive characterization and effective utilization of this compound in various applications.

Positional isomerism within this molecular framework primarily concerns the location of the methoxy substituent on the azetidine ring. While the compound under discussion features the methoxy group at the third position of the azetidine ring, alternative positioning at the second or fourth positions would generate distinct constitutional isomers with different properties. The 3-methoxy substitution pattern is particularly significant because it places the electron-donating methoxy group in a position that can influence both the electronic properties of the nitrogen atom and the overall conformational preferences of the azetidine ring.

The stereochemical considerations for this compound are multifaceted, involving both the potential for chirality at various carbon centers and the conformational preferences of the strained azetidine ring. The third carbon of the azetidine ring, bearing the methoxy substituent, represents a potential stereogenic center if the remaining positions were to be substituted with different groups. Additionally, the second carbon of the propanone chain, bearing the chlorine atom, could theoretically serve as a stereogenic center in more complex derivatives, though in the current compound it remains achiral due to the presence of hydrogen atoms.

| Isomeric Type | Structural Variation | Impact on Properties |

|---|---|---|

| Constitutional | Methoxy position (2-, 3-, or 4-) | Electronic distribution, reactivity |

| Conformational | Azetidine ring puckering | Molecular geometry, binding affinity |

| Configurational | Stereogenic center orientation | Optical activity, biological selectivity |

The conformational analysis of azetidine-containing compounds reveals complex relationships between ring strain, substituent effects, and molecular geometry. The four-membered azetidine ring cannot adopt a planar conformation due to severe angle strain, leading to puckered conformations that minimize steric and electronic repulsions. The presence of the methoxy substituent introduces additional conformational complexity, as the orientation of this group affects both intramolecular interactions and intermolecular recognition patterns. These conformational preferences significantly influence the compound's reactivity profile and its potential interactions with biological targets.

Properties

IUPAC Name |

2-chloro-1-(3-methoxyazetidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO2/c1-5(8)7(10)9-3-6(4-9)11-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZFLHUYKYHPHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC(C1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one is a chemical compound with significant potential in medicinal chemistry due to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 191.65 g/mol. This compound has garnered attention for its interactions with various biological targets, particularly in the context of enzyme inhibition and modulation of cellular processes.

The compound features a chloro group, an azetidine ring, and a carbonyl functional group, which contribute to its reactivity and biological interactions. The structural formula can be represented as follows:

Enzyme Interactions

Research indicates that this compound interacts with several enzymes, particularly cysteine-reactive proteins. These interactions are crucial for various biochemical pathways, including those involved in cancer progression and neurodegenerative diseases. The compound has been shown to act as an enzyme inhibitor by covalently modifying active site residues, leading to altered enzyme activity and downstream effects on cellular signaling pathways.

Cellular Effects

The compound influences cell function by modulating key signaling pathways. For instance, it affects the activity of specific kinases and transcription factors, which in turn alters gene expression patterns. Such modifications can impact processes such as cell proliferation, apoptosis, and differentiation.

At the molecular level, this compound operates through specific binding interactions with target biomolecules. This includes the inhibition of heat shock protein 90 (HSP90), which plays a vital role in maintaining the stability and functionality of numerous oncogenic proteins . Inhibition of HSP90 leads to the destabilization of these client proteins via the ubiquitin-proteasome pathway, thereby reducing oncogenic signaling and potentially reversing malignant phenotypes .

Cancer Research

In preclinical studies, compounds similar to this compound have demonstrated anti-tumor activity through their ability to inhibit HSP90. For example, studies have shown that inhibitors targeting HSP90 can effectively reduce tumor growth in xenograft models without significant toxicity . This suggests that this compound may possess similar therapeutic potential.

Neurodegenerative Disorders

Given its mechanism of action on chaperone proteins, this compound could also be explored for its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's. The modulation of protein folding and degradation pathways may provide a novel approach to treating these conditions .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C8H14ClNO2 |

| Molecular Weight | 191.65 g/mol |

| Biological Target | HSP90 |

| Mechanism | Enzyme inhibition |

| Potential Applications | Cancer therapy, neuroprotection |

Comparison with Similar Compounds

Research Tools and Methodologies

- Crystallography : SHELX programs are widely used for structural determination of small molecules, including hydrazinylidene derivatives .

- Molecular Docking : AutoDock Vina predicts binding affinities, which could compare the azetidine compound’s efficacy against piperazine analogs in drug discovery .

Preparation Methods

Formation of the Chloro-Substituted Propanone Intermediate

The initial step typically involves the synthesis of 2-chloro-propan-1-one derivatives. This can be achieved by chlorination of the corresponding propanone or by substitution reactions on suitable precursors.

One approach, inspired by related chloro-propanone syntheses, involves:

- Starting from 1-(3-methoxyazetidin-1-yl)propan-1-one.

- Chlorination at the 2-position using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Alternatively, the chloro group can be introduced via halogen exchange reactions or by direct alkylation of azetidine derivatives with chlorinated propanone analogs.

Optimized Synthetic Route (Hypothetical Based on Analogous Compounds)

Based on analogous compounds such as 2-aryl-3-azolyl-1-indolyl-propan-2-ols, a plausible optimized synthetic route could be:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Alkylation | 3-Methoxyazetidine + 2-chloropropan-1-one | Formation of 2-chloro-1-(3-methoxyazetidin-1-yl)propan-1-one |

| 2 | Purification | Chromatography or crystallization | Isolation of pure product |

| 3 | Characterization | NMR, IR, Mass Spectrometry | Verification of structure |

Microwave irradiation and ultrasonic activation may be employed to enhance reaction efficiency, as seen in similar synthetic pathways for azole and azetidine derivatives.

Research Findings and Data Analysis

While direct literature on the preparation of this compound is limited, insights can be drawn from related compounds:

- Enzymatic reductions and chemical substitutions have been successfully used to prepare optically active chloro-propanone derivatives.

- Microwave-assisted alkylation and epoxidation steps significantly reduce reaction times and improve yields in azole and azetidine compound synthesis.

- Ring-opening reactions of epoxides with nitrogen nucleophiles (such as azetidines) provide efficient routes to substituted propanone derivatives.

- Reaction conditions such as temperature control (0 °C to reflux), choice of solvent (DMSO, acetonitrile), and base (potassium carbonate, sodium hydride) are critical for selectivity and yield.

Comparative Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range |

|---|---|---|---|---|

| Direct Chlorination | Thionyl chloride, low temperature | Simple, direct introduction of Cl | Possible over-chlorination | Moderate (50-70%) |

| Nucleophilic Substitution | 3-Methoxyazetidine + chloro-propanone | Selective, mild conditions | Requires pure starting materials | High (60-85%) |

| Microwave-Assisted Alkylation | K2CO3, acetonitrile, microwave irradiation | Faster reaction, improved yield | Requires microwave equipment | High (70-90%) |

| Enzymatic Reduction (for analogs) | Enzymes, aqueous medium | High stereoselectivity | Limited substrate scope | Variable |

Q & A

Basic: What are the standard synthetic routes for 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: React 3-methoxyazetidine with a chlorinated propanone derivative (e.g., chloroacetyl chloride) in anhydrous dichloromethane at 0–5°C to form the azetidine-propanone backbone .

- Step 2: Optimize reaction conditions using bases like triethylamine to neutralize HCl byproducts .

- Key Considerations: Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and purify via column chromatography. Yields often range from 60–80%, depending on solvent polarity and temperature control .

Advanced: How can reaction conditions be optimized to mitigate steric hindrance from the 3-methoxyazetidinyl group?

Answer:

Steric hindrance from the azetidine ring’s methoxy group can reduce nucleophilic reactivity. Strategies include:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and enhance reaction rates .

- Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial interactions in biphasic systems .

- Temperature Gradients: Gradually increase temperature from −10°C to room temperature to balance activation energy and side reactions .

- Validation: Compare yields and purity (HPLC/MS) under varied conditions to identify optimal parameters .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Detect C=O stretch (~1700 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .

- Mass Spectrometry: ESI-MS or HRMS for molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How do structural modifications (e.g., methoxy vs. chloro substituents) impact biological activity?

Answer:

- Case Study: Replace the methoxy group with chlorine (as in 2-chloro-1-(3-chlorophenyl)propan-1-one). This increases electrophilicity, enhancing interactions with nucleophilic enzyme residues (e.g., cysteine proteases) .

- Data Contradictions: While methoxy groups improve solubility (logP reduction), they may reduce binding affinity compared to electron-withdrawing substituents like Cl .

- Methodology: Use molecular docking (e.g., AutoDock Vina) and in vitro enzyme assays (IC₅₀ measurements) to correlate structure-activity relationships .

Advanced: How to resolve contradictions in reported biological activities across studies?

Answer:

Discrepancies often arise from:

- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) .

- Solubility Issues: Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Statistical Validation: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance in dose-response curves .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to prevent inhalation of chlorinated vapors .

- Storage: Keep in amber vials at −20°C under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced: How does the methoxyazetidine moiety influence reaction mechanisms in cross-coupling reactions?

Answer:

The methoxy group acts as a weak electron donor, altering the azetidine ring’s electronic environment:

- Buchwald-Hartwig Amination: Methoxy substituents reduce steric bulk, improving Pd-catalyzed C–N coupling efficiency .

- DFT Calculations: Analyze charge distribution (Mulliken charges) to predict regioselectivity in substitution reactions .

Advanced: What crystallographic methods validate the compound’s structure?

Answer:

- Single-Crystal X-Ray Diffraction (SXRD): Use SHELXL for refinement (R-factor < 5%). Key parameters:

- Contingency: If crystals are unstable, employ powder XRD paired with Rietveld refinement .

Basic: What are the compound’s stability profiles under varying pH and temperature?

Answer:

- pH Stability:

- Thermal Stability: Decomposes above 150°C (DSC/TGA data) .

Advanced: How to model the compound’s pharmacokinetics using computational tools?

Answer:

- ADME Prediction: Use SwissADME to estimate logP (2.1–2.5), BBB permeability (low), and CYP450 interactions .

- MD Simulations: GROMACS for 100-ns trajectories to assess membrane penetration and protein binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.